molecular formula C9H2Cl2F3NO3 B3377228 5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole CAS No. 126867-25-2

5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole

Cat. No.: B3377228
CAS No.: 126867-25-2
M. Wt: 300.01 g/mol
InChI Key: JSOFPERMVZDIAT-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole is a complex organic compound characterized by the presence of chlorine, isocyanate, and trifluoromethyl groups attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole typically involves multi-step organic reactions. One common method starts with the chlorination of 2-(trifluoromethyl)-1,3-benzodioxole to introduce chlorine atoms at the 5 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

    Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

    Urea Derivatives: Formed from the reaction with amines.

    Carbamates: Resulting from the reaction with alcohols.

    Amines: Produced through reduction of the isocyanate group.

Scientific Research Applications

Chemistry

In chemistry, 5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole is used as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable in the development of novel organic compounds and materials.

Biology and Medicine

In biological and medical research, this compound is explored for its potential as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

Industrially, the compound is used in the production of specialty chemicals, including agrochemicals and polymers. Its reactivity with various nucleophiles allows for the creation of customized materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole largely depends on the functional groups involved. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions can modify the structure and function of biological molecules or materials, thereby exerting specific effects.

Comparison with Similar Compounds

Similar Compounds

    2-Isocyanato-1,3-benzodioxole: Lacks the chlorine and trifluoromethyl groups, resulting in different reactivity and applications.

    5,6-Dichloro-2-isocyanato-1,3-benzodioxole:

Uniqueness

5,6-Dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole is unique due to the combination of chlorine, isocyanate, and trifluoromethyl groups on the benzodioxole ring

Properties

IUPAC Name

5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2Cl2F3NO3/c10-4-1-6-7(2-5(4)11)18-9(17-6,15-3-16)8(12,13)14/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOFPERMVZDIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC(O2)(C(F)(F)F)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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